molecular formula C24H18N4O4 B2672159 3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-64-9

3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2672159
CAS RN: 901005-64-9
M. Wt: 426.432
InChI Key: WXXBWAMMJFIFEO-UHFFFAOYSA-N
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Description

The compound “3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a bicyclic structure consisting of a pyrazole ring fused with a quinoline ring. The molecule also has a 3,4-dimethoxyphenyl group and a 3-nitrophenyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazoloquinoline core would contribute to the rigidity of the molecule, while the phenyl groups could participate in π-π stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. The nitro group is electron-withdrawing and could make the phenyl ring it’s attached to more susceptible to electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrazoloquinoline Derivatives

    A study by Nagarajan and Shah (1992) describes the synthesis of pyrazolo[3,4-c]quinoline derivatives through reduction followed by thermal cyclization, highlighting the method's utility in producing various derivatives with potential chemical and pharmaceutical applications (Nagarajan & Shah, 1992).

  • Condensation Reactions

    Tomasik et al. (1983) investigated the Friedländer condensation of 1H-pyrazolin-5-ones with o-aminobenzaldehydes, leading to the synthesis of 1H-pyrazolo[3,4-b]quinolines, showcasing the versatility of pyrazoloquinoline frameworks in chemical synthesis (Tomasik, P. Tomasik, & Abramovitch, 1983).

Photophysical Properties and Applications

  • Photophysics and Molecular Logic Switches

    Uchacz et al. (2016) explored the photophysical properties of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, highlighting their potential in solvatochromism, acidochromism, and as components in molecular logic switches, which suggests applications in materials science and optical devices (Uchacz, Szlachcic, Wojtasik, Mac, & Stadnicka, 2016).

  • Excited-state Intramolecular Proton Transfer (ESIPT) Inspired Fluorophores

    Padalkar and Sekar (2014) synthesized quinoline derivatives exhibiting dual emissions and large Stokes shifts, attributed to ESIPT, indicating their potential use in fluorescence applications and as stable fluorophores in various solvents (Padalkar & Sekar, 2014).

  • Supramolecular Aggregation

    Portilla et al. (2005) studied the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines, which could inform the design of materials with specific molecular architectures for applications in nanotechnology and materials science (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for this compound would depend on its applications. If it’s a pharmaceutical compound, future research could focus on improving its efficacy, reducing its side effects, or exploring new therapeutic uses .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O4/c1-31-21-11-10-15(12-22(21)32-2)23-19-14-25-20-9-4-3-8-18(20)24(19)27(26-23)16-6-5-7-17(13-16)28(29)30/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXBWAMMJFIFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

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